N,N-diisopropyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
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Overview
Description
N,N-diisopropyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound known for its multifaceted roles in scientific research. Its structure features unique functional groups that make it valuable across several disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diisopropyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide often involves a multi-step process. Key intermediates are typically synthesized through various condensation and cyclization reactions under controlled temperature and pressure. Each step may require specific catalysts to enhance yield and purity.
Industrial Production Methods
On an industrial scale, this compound's production involves batch and continuous flow processes to optimize efficiency. Industrial synthesis protocols incorporate stringent quality controls and automation to ensure consistent product quality. The use of high-performance liquid chromatography (HPLC) is common to verify compound integrity.
Chemical Reactions Analysis
Types of Reactions
N,N-diisopropyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide can undergo various reactions, including:
Oxidation: Transforming specific functional groups to their oxidized states.
Reduction: Gaining electrons and converting functional groups to reduced forms.
Substitution: Replacing atoms within the molecule with different atoms or groups.
Common Reagents and Conditions
Oxidation often utilizes reagents like potassium permanganate or chromium trioxide, while reduction reactions might employ hydrogen gas with a palladium catalyst. Substitution reactions can use halogenating agents such as thionyl chloride or phosphorus tribromide under anhydrous conditions.
Major Products Formed
The products derived from these reactions often include modified versions of the original compound with different functional groups, which may offer altered chemical and biological properties.
Scientific Research Applications
This compound plays a crucial role in:
Chemistry: As a reagent or intermediate in the synthesis of other complex molecules.
Biology: Studying enzyme interactions and protein-ligand binding.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
Molecular Targets and Pathways
N,N-diisopropyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide exerts its effects by interacting with specific molecular targets. This interaction can inhibit or activate certain biochemical pathways, leading to desired effects. It often binds to active sites of enzymes or receptors, altering their function.
Comparison with Similar Compounds
When compared to similar compounds, N,N-diisopropyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide stands out due to its unique structural characteristics that confer specific reactivity and biological activity. Similar compounds might include:
N,N-diisopropyl-2-(1-methyl-2,4-dioxo-5-methoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
N,N-diisopropyl-2-(1-methyl-2,4-dioxo-5-ethoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
Each of these analogs shares a core structure but exhibits variations in properties due to the different substituents attached to the core scaffold, highlighting the specificity and potential versatility of our original compound.
Feel free to ask for more info or any particular section you'd like to dive deeper into.
Properties
IUPAC Name |
2-(1-methyl-2,4-dioxo-5-propoxypyrido[2,3-d]pyrimidin-3-yl)-N,N-di(propan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O4/c1-7-10-27-14-8-9-20-17-16(14)18(25)22(19(26)21(17)6)11-15(24)23(12(2)3)13(4)5/h8-9,12-13H,7,10-11H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIXVXBSCGGVKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)N(C(C)C)C(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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